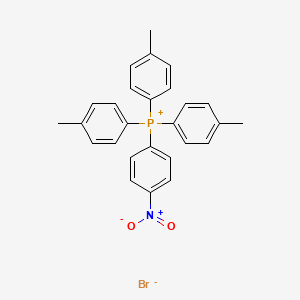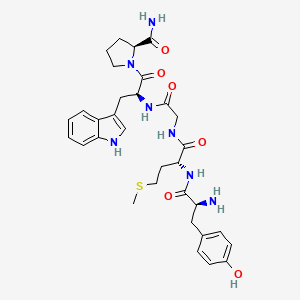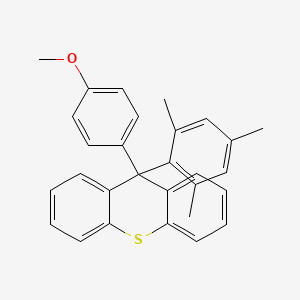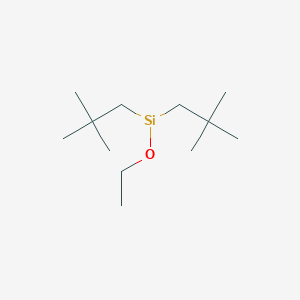
Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide is an organophosphorus compound that features a phosphorus atom bonded to three 4-methylphenyl groups and one 4-nitrophenyl group, with a bromide counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide typically involves the reaction of tris(4-methylphenyl)phosphine with 4-nitrobromobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonium salts.
科学研究应用
Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The nitro group can also undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules.
相似化合物的比较
Similar Compounds
Tris(4-methylphenyl)phosphine: Lacks the nitro group, making it less reactive in redox reactions.
Tris(4-nitrophenyl)phosphine: Contains three nitro groups, making it more electron-deficient and reactive.
Tris(4-methoxyphenyl)phosphine: Features methoxy groups, which are electron-donating, altering its reactivity compared to the nitro-substituted compound.
Uniqueness
Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide is unique due to the combination of electron-donating methyl groups and an electron-withdrawing nitro group
属性
CAS 编号 |
88257-51-6 |
|---|---|
分子式 |
C27H25BrNO2P |
分子量 |
506.4 g/mol |
IUPAC 名称 |
tris(4-methylphenyl)-(4-nitrophenyl)phosphanium;bromide |
InChI |
InChI=1S/C27H25NO2P.BrH/c1-20-4-12-24(13-5-20)31(25-14-6-21(2)7-15-25,26-16-8-22(3)9-17-26)27-18-10-23(11-19-27)28(29)30;/h4-19H,1-3H3;1H/q+1;/p-1 |
InChI 键 |
PBNSGPPETMZCKS-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)[P+](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)[N+](=O)[O-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)



![[(4-Methylpent-4-en-1-yl)oxy]benzene](/img/structure/B14381053.png)

![2-Benzyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B14381064.png)
![1,1'-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one}](/img/structure/B14381069.png)
![5-Oxo[2,3,4,5-tetrahydro[1,1'-biphenyl]]-4-yl acetate](/img/structure/B14381081.png)


![N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine](/img/structure/B14381113.png)

